molecular formula C16H18 B1607452 3,4-Diethylbiphenyl CAS No. 61141-66-0

3,4-Diethylbiphenyl

Cat. No. B1607452
CAS RN: 61141-66-0
M. Wt: 210.31 g/mol
InChI Key: ZTLWBQOFTIFRHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3,4-Diethylbiphenyl consists of two phenyl rings connected by an ethyl group at the 3rd and 4th positions . The exact 3D structure may require more advanced computational chemistry techniques for accurate determination .

Scientific Research Applications

Corrosion Inhibition

3,4-Diethylbiphenyl derivatives, specifically α-aminophosphonates, have shown significant potential as corrosion inhibitors. For instance, diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate and related compounds demonstrated remarkable efficiency in preventing mild steel corrosion in hydrochloric acid, a common scenario in industrial pickling processes. These inhibitors act as mixed-type inhibitors and predominantly function as cathodic inhibitors. Their efficacy was supported by various experimental and theoretical methods, including quantum chemical calculations and molecular dynamic simulation studies (Gupta et al., 2017).

Electroluminescence in OLEDs

Compounds related to 3,4-Diethylbiphenyl, specifically 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents, have been used as emitting materials in organic light-emitting diodes (OLEDs). These compounds, when used in specific device configurations, can emit bright blue light or blue-green light, demonstrating the potential of 3,4-Diethylbiphenyl derivatives in advanced display technologies (Y. T. and et al., 2001).

Antimicrobial and Antioxidant Activities

A new class of diethyl(3,5-dibromo-4-hydroxyphenylamino) (substituted phenyl/heterocyclic) methylphosphonates has shown promising results in in vitro antimicrobial and antioxidant studies. These compounds were synthesized using a microwave irradiation method, which proved to be more efficient than conventional methods (Varalakshmi et al., 2014).

Synthesis and Structural Analysis

Research has been conducted on synthesizing and analyzing the structures of diethyl (phenylamino) methyl) phosphonate derivatives. These studies not only provide insights into the synthetic pathways but also delve into the understanding of their anticorrosion properties through experimental and theoretical approaches (Moumeni et al., 2020).

Electrochromic Properties

The electrochromic properties of polymers based on derivatives of 3,4-Diethylbiphenyl have been explored. For example, copolymers of diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate and 3,4-ethylenedioxythiophene exhibited multicolor electrochromic properties, making them suitable for applications in camouflage and full-color electrochromic devices/displays (Algi et al., 2013)

properties

IUPAC Name

1,2-diethyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-3-13-10-11-16(12-14(13)4-2)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLWBQOFTIFRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=CC=CC=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210035
Record name 3,4-Diethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethylbiphenyl

CAS RN

61141-66-0
Record name 3,4-Diethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061141660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784C3X9HQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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